3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrole ring substituted with a tetrafluorophenyl group, which imparts distinct reactivity and stability characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,3,5,6-tetrafluorobenzene with maleimide under specific conditions. The process can be summarized as follows:
Reaction of 2,3,5,6-tetrafluorobenzene with maleimide: This reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The tetrafluorophenyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The tetrafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. Additionally, the pyrrole ring can participate in various biochemical reactions, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrafluorophenyl derivatives: These compounds share similar fluorine substitution patterns but differ in the position of the substituents.
Pentafluorophenyl derivatives: These compounds have an additional fluorine atom, which can alter their reactivity and properties.
Uniqueness
3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both a tetrafluorophenyl group and a pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H3F4NO2 |
---|---|
Molekulargewicht |
245.13 g/mol |
IUPAC-Name |
3-(2,3,5,6-tetrafluorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H3F4NO2/c11-4-2-5(12)9(14)7(8(4)13)3-1-6(16)15-10(3)17/h1-2H,(H,15,16,17) |
InChI-Schlüssel |
ORDQHMSXNRUYSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC1=O)C2=C(C(=CC(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.